molecular formula C18H38O9S3 B13755105 9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol CAS No. 60763-76-0

9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol

Cat. No.: B13755105
CAS No.: 60763-76-0
M. Wt: 494.7 g/mol
InChI Key: IARJOBRQDRUJBE-UHFFFAOYSA-N
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Description

9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, thioether, and ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes include nucleophilic substitution reactions, where a nucleophile replaces a leaving group on a carbon atom, and condensation reactions, where two molecules combine with the loss of a small molecule such as water.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl and thioether groups can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form alcohols and thiols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides and thiolates. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether groups can yield sulfoxides or sulfones, while reduction of the hydroxyl groups can produce alcohols.

Scientific Research Applications

9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Properties

CAS No.

60763-76-0

Molecular Formula

C18H38O9S3

Molecular Weight

494.7 g/mol

IUPAC Name

1-[2,3-bis[2-hydroxy-3-(2-hydroxyethylsulfanyl)propoxy]propoxy]-3-(2-hydroxyethylsulfanyl)propan-2-ol

InChI

InChI=1S/C18H38O9S3/c19-1-4-28-12-15(22)7-25-10-18(27-9-17(24)14-30-6-3-21)11-26-8-16(23)13-29-5-2-20/h15-24H,1-14H2

InChI Key

IARJOBRQDRUJBE-UHFFFAOYSA-N

Canonical SMILES

C(CSCC(COCC(COCC(CSCCO)O)OCC(CSCCO)O)O)O

Origin of Product

United States

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